Levoprotiline

Vue d'ensemble

Description

La levoprotiline est un composé chimique connu pour ses propriétés antidépressives. Il s'agit de l'énantiomère R-(-) de l'oxaprotiline, un successeur de l'antidépresseur de deuxième génération, la maprotiline. La this compound est reconnue pour sa capacité à inhiber sélectivement la recapture de la norépinéphrine, ce qui en fait un composé précieux dans le traitement de la dépression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La levoprotiline est synthétisée à partir de l'oxaprotiline, qui est un mélange racémique de deux énantiomères. La synthèse implique la résolution de l'oxaprotiline en ses énantiomères R-(-) et S-(+). L'énantiomère R-(-) est la this compound .

Méthodes de production industrielle : La production industrielle de la this compound implique la résolution à grande échelle de l'oxaprotiline. Ce procédé comprend l'utilisation de la chromatographie chirale ou de techniques de cristallisation pour séparer les énantiomères. La production est réalisée dans des conditions contrôlées afin de garantir la pureté et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La levoprotiline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques .

Réactifs et conditions courantes :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés.

Réduction : Des réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont employés.

Substitution : Des réactions d'halogénation et d'alkylation sont réalisées à l'aide de réactifs tels que les halogènes et les halogénoalcanes.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, qui sont étudiés pour leurs effets thérapeutiques améliorés .

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour l'étude de la résolution énantiomérique et de la synthèse chirale.

Biologie : Les chercheurs étudient ses effets sur les systèmes neurotransmetteurs, en particulier la recapture de la norépinéphrine.

Médecine : La this compound est principalement utilisée dans le traitement de la dépression et des troubles anxieux.

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments antidépresseurs.

5. Mécanisme d'action

La this compound exerce ses effets en inhibant sélectivement la recapture de la norépinéphrine au niveau des sites récepteurs synaptiques neuronaux. Cette inhibition augmente la concentration de la norépinéphrine dans la fente synaptique, ce qui améliore la neurotransmission et atténue les symptômes de la dépression. Le composé présente également des propriétés antihistaminiques, qui contribuent à ses effets thérapeutiques .

Composés similaires :

Maprotiline : Un antidépresseur de deuxième génération ayant un mécanisme d'action similaire mais une structure chimique différente.

Oxaprotiline : Le mélange racémique à partir duquel la this compound est dérivée.

Dextroprotiline : L'énantiomère S-(+) de l'oxaprotiline, qui possède des propriétés pharmacologiques différentes.

Unicité de la this compound : La this compound est unique en raison de sa forte sélectivité pour l'inhibition de la recapture de la norépinéphrine et de ses effets secondaires minimes par rapport à d'autres antidépresseurs. Sa pureté énantiomérique (> 99 %) garantit une efficacité thérapeutique constante et une réduction des effets indésirables .

Applications De Recherche Scientifique

Scientific Research Applications

1. Antidepressant Effects

Levoprotiline has been studied extensively for its antidepressant properties. A significant study demonstrated that repeated administration of this compound resulted in the upregulation of histamine H1 receptors in the rat brain, which is associated with improved mood regulation . The study involved administering 20 mg/kg of this compound daily for 28 days, leading to a marked increase in histamine receptor activity compared to the control group.

2. Antihistaminergic Properties

As an antihistamine, this compound has shown efficacy in alleviating allergic symptoms. Its low sedative effect makes it a favorable option compared to traditional antihistamines that often cause drowsiness. The compound's binding affinity to histamine H1 receptors has been quantified, revealing an IC50 value significantly lower than that of conventional antihistamines like mepyramine .

3. Clinical Studies

A double-blind study involving 58 patients with major depression assessed the efficacy of this compound compared to maprotiline. Results indicated a response rate of 31% for this compound after three weeks, while maprotiline showed a higher response rate of 58% during the same period. This highlights the potential of this compound as an alternative treatment option, although it may not be as effective as some other antidepressants .

Table 1: Effects of this compound on Histamine Receptors

| Treatment Duration | Dose (mg/kg) | Histamine H1 Receptor Activity (%) |

|---|---|---|

| 28 Days | 20 | Upregulated to 120% |

Table 2: Clinical Efficacy Comparison

| Drug | Response Rate (%) | Duration (Weeks) |

|---|---|---|

| This compound | 31 | 3 |

| Maprotiline | 58 | 3 |

Case Studies

Case Study 1: Antidepressant Efficacy

In a controlled trial, patients receiving this compound exhibited noticeable mood improvements over a six-week period. The study emphasized the importance of receptor modulation in achieving clinical efficacy, suggesting that this compound's action on histamine receptors plays a critical role in its antidepressant effects .

Case Study 2: Allergic Reactions Management

Another study focused on this compound's use in managing allergic reactions demonstrated significant symptom relief with minimal sedation compared to traditional antihistamines. Patients reported fewer side effects, indicating this compound's potential as a safer alternative for allergy management .

Mécanisme D'action

Levoprotiline exerts its effects by selectively inhibiting the reuptake of norepinephrine at neuronal synaptic receptor sites. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The compound also exhibits antihistaminic properties, contributing to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Maprotiline: A second-generation antidepressant with a similar mechanism of action but different chemical structure.

Oxaprotiline: The racemic mixture from which levoprotiline is derived.

Dextroprotiline: The S-(+) enantiomer of oxaprotiline, which has different pharmacological properties.

Uniqueness of this compound: this compound is unique due to its high selectivity for norepinephrine reuptake inhibition and its minimal side effects compared to other antidepressants. Its enantiomeric purity (>99%) ensures consistent therapeutic efficacy and reduced adverse effects .

Activité Biologique

Levoprotiline is a novel tetracyclic antidepressant that has garnered attention for its unique pharmacological profile and biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its effects on neurotransmitter systems, receptor interactions, and clinical efficacy based on diverse research findings.

This compound primarily exerts its effects through modulation of various neurotransmitter systems, particularly focusing on histaminergic and dopaminergic pathways.

- Histamine H1 Receptor Modulation : Research indicates that repeated treatment with this compound upregulates histamine H1 receptors, enhancing the phosphoinositide (PI) hydrolysis response in vivo. This suggests that this compound may exert its antidepressant effects by influencing central histaminergic activity, which is known to play a role in mood regulation .

- Dopaminergic Function : The anti-immobility effects associated with this compound have been linked to enhanced dopaminergic function, similar to other antidepressants. This mechanism may contribute to its efficacy in treating major depressive disorder .

Pharmacological Profile

The pharmacological profile of this compound has been extensively studied through various preclinical and clinical trials. Key findings include:

- CNS Effects : At lower doses, this compound does not significantly alter general behavior in animal models; however, at higher doses, it has been observed to slightly suppress spontaneous motor activity and induce drowsiness .

- Cardiovascular Effects : In anesthetized dogs, this compound has been shown to decrease heart rate and prolong the QT interval. These cardiovascular effects are essential considerations when evaluating the drug's safety profile .

Clinical Studies

Several clinical studies have investigated the efficacy of this compound in treating major depression:

- Double-Blind Study : A study involving 58 in-patients with major depression found that after three weeks of treatment, 31% of patients on this compound responded positively compared to a higher response rate for maprotiline (58%). This suggests that while this compound is effective, it may be less potent than some of its counterparts .

Data Tables

The following tables summarize key findings from studies on this compound's biological activity.

| Pharmacological Effects | Observations |

|---|---|

| CNS Effects | Slight suppression of motor activity at high doses |

| Cardiovascular Effects | Decreased heart rate; QT prolongation observed |

Case Studies

Case studies have illustrated the practical implications of this compound's biological activity:

- Patient Response Variability : In a cohort study of patients treated with this compound, variability in response was noted, with some patients experiencing significant improvements while others did not respond as favorably. This highlights the need for personalized treatment approaches in psychiatric care.

- Long-Term Efficacy : Longitudinal studies have suggested that while initial responses may vary, sustained treatment with this compound can lead to improved outcomes over time for certain patient populations.

Propriétés

Numéro CAS |

76496-68-9 |

|---|---|

Formule moléculaire |

C20H23NO |

Poids moléculaire |

293.4 g/mol |

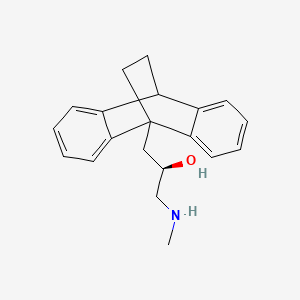

Nom IUPAC |

(2R)-1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol |

InChI |

InChI=1S/C20H23NO/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20/h2-9,14-15,21-22H,10-13H2,1H3/t14-,15?,20?/m1/s1 |

Clé InChI |

FDXQKWSTUZCCTM-ZUIJCZDSSA-N |

SMILES |

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O |

SMILES isomérique |

CNC[C@@H](CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O |

SMILES canonique |

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O |

Apparence |

Solid powder |

Key on ui other cas no. |

76496-68-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

C 49802B-Ba C-49802B-Ba CGP 12103A CGP 12104A hydroxymaprotilin hydroxymaprotilin hydrochloride hydroxymaprotilin hydrochloride, (R)-isomer hydroxymaprotilin hydrochloride, (S)-isomer hydroxymaprotilin, (+-)-isomer hydroxymaprotilin, (+R)-isomer hydroxymaprotilin, (S)-isomer levoprotiline oxaprotiline |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.